molecular formula C21H22N2O3 B3572351 2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid

2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid

Cat. No.: B3572351
M. Wt: 350.4 g/mol
InChI Key: URLQRALSKKXTKO-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-enyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylprop-2-enyl Group: The piperazine ring is then substituted with a phenylprop-2-enyl group via a nucleophilic substitution reaction.

    Attachment of Benzoic Acid Moiety: The final step involves the acylation of the substituted piperazine with benzoic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-enyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylprop-2-enyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3-phenylpropyl)piperazine-1-carbonyl]benzoic acid
  • 2-[4-(3-phenylprop-2-ynyl)piperazine-1-carbonyl]benzoic acid
  • 2-[4-(3-phenylprop-2-enyl)piperidine-1-carbonyl]benzoic acid

Uniqueness

2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid is unique due to the presence of the (E)-3-phenylprop-2-enyl group, which can confer specific binding properties and biological activities that differ from its analogs. The combination of the piperazine ring and benzoic acid moiety also contributes to its distinct chemical and biological characteristics.

Properties

IUPAC Name

2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-20(18-10-4-5-11-19(18)21(25)26)23-15-13-22(14-16-23)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2,(H,25,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLQRALSKKXTKO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.